Pyridine, 2-(ethenyloxy)-

Description

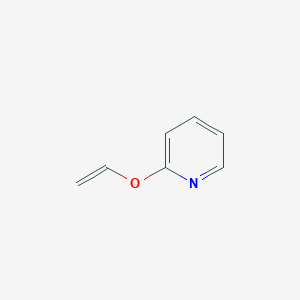

Pyridine, 2-(ethenyloxy)- is a pyridine derivative featuring an ethenyloxy (vinyl ether) substituent at the 2-position. This group introduces unique electronic and steric properties due to the oxygen atom and the conjugated vinyl moiety.

Properties

CAS No. |

21636-73-7 |

|---|---|

Molecular Formula |

C7H7NO |

Molecular Weight |

121.14 g/mol |

IUPAC Name |

2-ethenoxypyridine |

InChI |

InChI=1S/C7H7NO/c1-2-9-7-5-3-4-6-8-7/h2-6H,1H2 |

InChI Key |

KTGWPWXUNVXHMI-UHFFFAOYSA-N |

Canonical SMILES |

C=COC1=CC=CC=N1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Grignard Reagents Addition: One method involves the addition of Grignard reagents to pyridine N-oxides in tetrahydrofuran (THF) at room temperature, followed by treatment with acetic anhydride at 120°C to yield 2-substituted pyridines.

Cycloaddition Reactions: Another approach is the [4 + 2] cycloaddition of 1-azadienes with 2-carbon π-components, which can be catalyzed by transition metals.

Industrial Production Methods: Industrial production of pyridine derivatives often involves the cyclization of acyclic precursors. For example, the reaction of acetylene with ammonia in a red-hot iron tube furnace is a classical method for synthesizing pyridine .

Chemical Reactions Analysis

Types of Reactions:

Electrophilic Substitution: Pyridine, 2-(ethenyloxy)- can undergo electrophilic substitution reactions, although less readily than benzene due to the electron-withdrawing nature of the nitrogen atom.

Nucleophilic Addition: The compound can react with nucleophiles at positions 2 and 4, similar to imines and carbonyls.

Common Reagents and Conditions:

Oxidation: Pyridine derivatives can be oxidized to pyridine N-oxides using peracids.

Reduction: Reduction reactions can be carried out using hydrogenation catalysts.

Substitution: Substitution reactions often involve the use of alkylating agents to form pyridinium salts.

Major Products:

Pyridine N-oxides: Formed through oxidation reactions.

Pyridinium Salts: Formed through alkylation reactions.

Scientific Research Applications

Chemistry: : Pyridine, 2-(ethenyloxy)- is used as a building block in the synthesis of various heterocyclic compounds. It is also employed in the preparation of polymers and copolymers .

Biology and Medicine: : Pyridine derivatives have shown potential in medicinal chemistry due to their antimicrobial, antiviral, and anticancer activities . They are used in the development of drugs targeting specific enzymes and receptors.

Industry: : The compound is used in the production of adhesives, coatings, and resins. It also finds applications in the synthesis of agrochemicals and dyes .

Mechanism of Action

The mechanism of action of pyridine, 2-(ethenyloxy)- involves its interaction with specific molecular targets. For instance, in medicinal applications, it can bind to enzymes and receptors, disrupting key cellular signaling pathways. Molecular docking studies have shown strong binding affinities to targets such as serine/threonine kinase AKT1 and estrogen receptor alpha (ERα) .

Comparison with Similar Compounds

Substituent Reactivity and Electronic Effects

- Pyriproxyfen (2-(1-Methyl-2-(4-phenoxyphenoxy)ethoxy)pyridine) : Structure: Contains a bulky phenoxyphenoxyethoxy group. Reactivity: The saturated ether linkage reduces electrophilicity compared to the ethenyloxy group, which has a conjugated double bond. Application: Used as an insect growth regulator, leveraging its stability and lipophilicity for pesticidal activity.

- 2-(3-Pentenyl)pyridine : Structure: Alkyl chain substituent (pentenyl) at the 2-position. Physical Properties: Molecular weight = 147.22 g/mol.

Ethoxysulfuron (2-Ethoxyphenyl sulfamate derivative) :

- Structure : Ethoxy group linked to a sulfamate moiety.

- Reactivity : The ethoxy group is less reactive than ethenyloxy, favoring hydrolysis resistance and agrochemical persistence.

Physical and Chemical Properties (Inferred)

Notes:

- Log Kow : The ethenyloxy group’s conjugated system may increase hydrophobicity slightly compared to ethoxy analogs but less than alkyl chains .

- Reactivity : The vinyl ether group in 2-(ethenyloxy)-pyridine is prone to polymerization or electrophilic addition, unlike saturated ethers in pyriproxyfen or ethoxysulfuron .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.